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Compound of Interest

Compound Name: Tos-PEG5-CH2CO2H
CAS No.: 2028284-73-1
Cat. No.: B1681346
Get Quote
Introduction

Tos-PEG5-CH2COZ2H is a heterobifunctional crosslinker designed for high-specificity
bioconjugation. It features a carboxyl group (-COOH) for amine coupling and a tosyl (p-
toluenesulfonyl) group, which serves as an excellent leaving group for subsequent nucleophilic
substitution (e.g., by thiols, azides, or halides).

The inclusion of a polyethylene glycol (PEGS5) spacer arm provides critical solubility in aqueous
media and minimizes steric hindrance between conjugated biomolecules. This guide details the
EDC/NHS coupling protocol required to attach this linker to an amine-containing target (e.g., a
protein, antibody, or surface) while preserving the integrity of the tosyl group for secondary
functionalization.

Key Chemical Properties
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Property Specification

Molecular Weight ~406.5 Da

Reactive Group A Carboxylic Acid (-COOH) [Amine Reactive]
Reactive Group B Tosyl Group (-OTs) [Nucleophile Reactive]
Spacer PEGS5 (Hydrophilic, ~20 A length)
Solubility Water, DMSO, DMF

Mechanistic Foundation

The coupling of Tos-PEG5-CH2CO2H to a primary amine involves the activation of the
carboxyl group using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-
hydroxysuccinimide).[1]

Why this Chemistry?

While EDC alone can facilitate amide bond formation, the intermediate O-acylisourea is
unstable and susceptible to hydrolysis in agueous buffers. The addition of NHS creates a semi-
stable NHS-ester intermediate.[2] This allows for a two-step protocol where the linker is
activated at acidic pH (optimal for EDC) and then conjugated at neutral pH (optimal for amine
attack), significantly increasing yield and reducing side reactions.

Critical Consideration for Tosyl Stability: The tosyl group is an alkylating agent. While generally
stable at neutral pH, it is susceptible to hydrolysis at high pH (>8.5) or elevated temperatures.
Therefore, this protocol strictly controls pH to remain between 4.7 and 7.5.

Reaction Mechanism Diagram|[3]
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Figure 1: Step-wise activation of Tos-PEG5-CH2CO2H. The NHS-ester intermediate prevents
hydrolysis, allowing efficient coupling to primary amines.

Experimental Protocol
Materials Required[2][4][5]1[6][71[8][9][10][11][12][13]

e Linker: Tos-PEG5-CH2CO2H (Store at -20°C, desiccated).

Activators: EDC (HCI salt) and NHS (or Sulfo-NHS for higher water solubility).

Activation Buffer: MES Buffer (0.1 M, pH 5.0 — 6.0). Do not use acetate or citrate.

Conjugation Buffer: PBS (pH 7.2 — 7.5). Must be amine-free (No Tris, Glycine).

Solvent: Dry DMSO or DMF (if linker stock is required).[3]

Workflow Diagram
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Step 1: Activation
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Incubate 15-30 min at RT

Step 2: Conjugation

Mix Activated Linker with
Target Protein (in PBS)
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Incubate 2 hours at RT
or Overnight at 4°C

Step 3: Purification
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(Remove excess EDC/NHS/Byproducts)
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Figure 2: Operational workflow for the two-step conjugation process.
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Detailed Procedure
Step 1: Preparation of Stock Solutions[4][3]

» Linker Stock: Dissolve Tos-PEG5-CH2CO2H in dry DMSO to a concentration of 100 mM.
Note: If the linker is fully water-soluble at the required concentration, you may dissolve
directly in MES buffer, but DMSO ensures stability.

o EDC/NHS Stocks: Prepare fresh 100 mM solutions of EDC and NHS in MES buffer (pH 6.0)
immediately before use. Do not store these solutions.

Step 2: Activation (NHS Ester Formation)

 Dilute the Linker Stock into Activation Buffer (MES, pH 6.0) to a final concentration of ~1-10
mM.

e Add EDC to the linker solution to achieve a 10-fold molar excess over the linker.
e Add NHS to achieve a 10-fold molar excess over the linker (1:1 ratio with EDC).
¢ React for 15-30 minutes at room temperature.

o Insight: This step creates the semi-stable amine-reactive ester. Extending this time beyond
30 minutes can lead to hydrolysis of the active ester.

Step 3: Conjugation[5]
o Prepare the Target Protein in Conjugation Buffer (PBS, pH 7.2). Ensure the protein
concentration is 1-5 mg/mL.

o Warning: Ensure the protein buffer contains NO primary amines (e.g., Tris, Glycine, Azide)
as these will compete with the protein for the linker.

e Add the activated linker mixture to the protein solution.

o Stoichiometry: For antibodies/proteins, use a 10- to 50-fold molar excess of linker over
protein.

¢ Incubate for 2 hours at room temperature or overnight at 4°C.
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Step 4: Purification (Critical)
 Remove excess linker, EDC, and NHS by size exclusion chromatography (desalting column)
or dialysis against PBS.

+ Why: Removing unreacted linker is vital because the free Tosyl groups on unreacted linkers
will compete in downstream applications.

Troubleshooting & Optimization

Issue Possible Cause Corrective Action

Ensure Activation is in MES
(pH 5-6) and Conjugation in
PBS (pH 7.2-7.5). Work quickly

between steps.

Low Conjugation Yield Hydrolysis of NHS-ester

Although PEGS is hydrophilic,
L ) o high concentrations of EDC
Precipitation Linker hydrophobicity ]
can cause aggregation. Add up

to 20% DMSO to the reaction.

Avoid pH > 8.0. The Tosyl
group is stable at pH 7, but

No Downstream Reactivity Tosyl group hydrolysis degrades in highly basic
buffers (e.g., Carbonate pH
9.5).

If the protein contains both
carboxyls and amines, EDC
S - o can crosslink the protein to
Cross-linking impurities "Zero-length” crosslinking ) o
itself. Perform the activation
step (Step 2) separately before

adding the protein.
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o The definitive text on EDC/NHS chemistry and heterobifunctional crosslinkers.
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+ Thermo Fisher Scientific.Carbodiimide Crosslinker Chemistry (EDC/NHS).

[e]

Detailed mechanisms for carboxyl-to-amine crosslinking.

+ BroadPharm.Protocol for PEG Acid Reagents.

o Specific handling for PEG-COOH deriv

* Master Organic Chemistry.Tosylate Leaving Group Stability.

o Mechanistic insight into the stability and reactivity of the Tosyl group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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